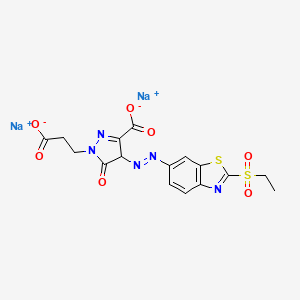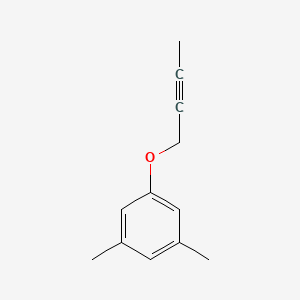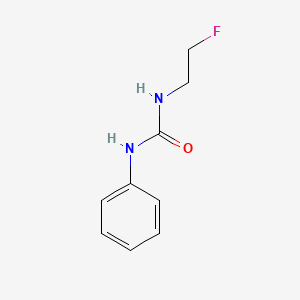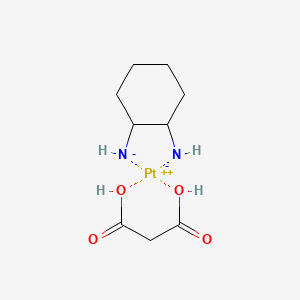
Malanato platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malanato platinum, also known as malonato-platinum(II) complexes, are a class of platinum-based compounds that have garnered significant interest in the fields of chemistry, biology, and medicine. These compounds are characterized by the presence of malonate ligands, which are dicarboxylate anions derived from malonic acid. The unique coordination chemistry of malonato platinum complexes makes them valuable for various applications, particularly in the development of anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of malonato platinum complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II) or cis-diamminedichloroplatinum(II), with malonic acid or its derivatives. The reaction is usually carried out in an aqueous or organic solvent under controlled conditions. For example, one common method involves dissolving the platinum precursor in water, followed by the addition of malonic acid and adjusting the pH to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or heated to promote the reaction.
Industrial Production Methods
Industrial production of malonato platinum complexes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain high-purity malonato platinum complexes suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Malanato platinum complexes undergo various chemical reactions, including:
Oxidation: These complexes can be oxidized to higher oxidation states under specific conditions.
Reduction: Reduction reactions can convert malonato platinum(II) complexes to their corresponding platinum(0) or platinum(I) states.
Substitution: Ligand substitution reactions are common, where the malonate ligands can be replaced by other ligands such as halides, phosphines, or amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to oxidize malonato platinum complexes.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed for reduction reactions.
Substitution: Ligand substitution reactions often require the use of coordinating solvents like dimethyl sulfoxide or acetonitrile, along with the desired ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles. Ligand substitution reactions result in the formation of new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Malanato platinum complexes have a wide range of scientific research applications, including:
Chemistry: These complexes are used as catalysts in various organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: In biological research, malonato platinum complexes are studied for their interactions with biomolecules like DNA and proteins.
Medicine: One of the most significant applications is in the development of anticancer drugs. Malonato platinum complexes have shown promising cytotoxicity against various cancer cell lines, making them potential candidates for chemotherapy.
Industry: These complexes are also used in industrial processes, such as the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of malonato platinum complexes, particularly in their anticancer activity, involves the formation of platinum-DNA adducts. Upon entering the cell, the platinum complex undergoes aquation, where the malonate ligands are replaced by water molecules. The activated platinum species then binds to the N7 position of guanine bases in DNA, forming intra- and interstrand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with chloride ligands.
Carboplatin: A second-generation platinum drug with a cyclobutane dicarboxylate ligand.
Oxaliplatin: A third-generation platinum drug with an oxalate ligand.
Uniqueness of Malanato Platinum
This compound complexes are unique due to their enhanced aqueous solubility and improved cytotoxicity compared to traditional platinum drugs like cisplatin. The presence of malonate ligands also allows for greater flexibility in designing new complexes with tailored properties for specific applications.
Propiedades
Número CAS |
61848-65-5 |
|---|---|
Fórmula molecular |
C9H16N2O4Pt |
Peso molecular |
411.32 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
Clave InChI |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



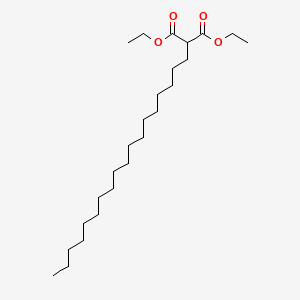
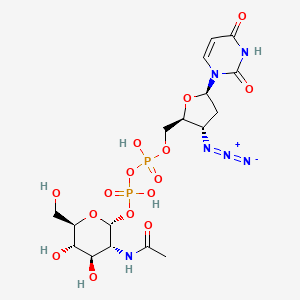
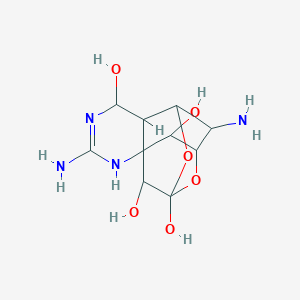
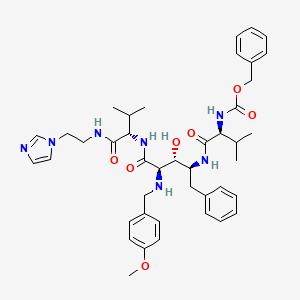
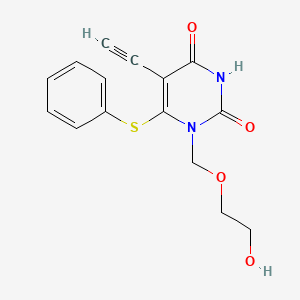

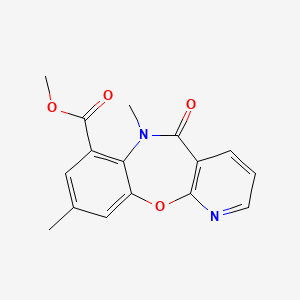


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
